2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde
Description
Properties
CAS No. |
885457-18-1 |
|---|---|
Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5/c1-9-10(8-18)11-4-2-3-7-16(11)14(9)15(19)12-5-6-13(22-12)17(20)21/h2-8H,1H3 |
InChI Key |
OLJDQPUMRHYUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Nitrofuran-2-carbaldehyde (Key Intermediate)
5-Nitrofuran-2-carbaldehyde, a crucial building block, is prepared by hydrolysis or deprotection of its diacetate derivatives under acidic conditions. Various methods reported include:
These methods yield high-purity 5-nitrofuran-2-carbaldehyde, essential for subsequent coupling.
Formation of Indolizine Core with Carbaldehyde Functionality
Indolizine-1-carbaldehydes are synthesized via aminocatalyzed [3+2] cyclization reactions involving pyridine derivatives and α,β-unsaturated carbonyl compounds. Recent advances include:
- Using 2-acetylpyridine and suitable aldehydes under aminocatalysis with Brønsted acid additives (e.g., lithium salts) to enhance catalytic efficiency and yield.
- The Brønsted acid helps activate carbonyl groups and facilitates intramolecular cyclization with water elimination.
- The reaction proceeds under mild conditions, avoiding harsh reagents, and yields the indolizine-1-carbaldehyde scaffold with high selectivity.
Acylation to Introduce 5-Nitrofuran-2-carbonyl Group
The 3-position acylation of the indolizine-1-carbaldehyde is achieved by coupling with 5-nitrofuran-2-carboxylic acid derivatives or activated esters. Typical conditions involve:
- Use of coupling agents such as carbodiimides (e.g., DCC) or acid chlorides derived from 5-nitrofuran-2-carboxylic acid.
- Reaction in aprotic solvents like dichloromethane or DMF at controlled temperatures.
- Purification by silica gel chromatography to isolate the target compound with high purity.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Acid strength and solvent choice critically influence the yield of 5-nitrofuran-2-carbaldehyde. Sulfuric acid in aqueous or alcoholic media is most effective.
- Aminocatalysis with Brønsted acid additives and lithium cations significantly improves cyclization efficiency for indolizine-1-carbaldehydes, reducing side reactions and increasing product yield.
- Acylation reactions require stoichiometric control and anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Purification by silica gel chromatography and recrystallization ensures removal of impurities and confirmation of structure by NMR, HPLC, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitrofurantoin derivatives, amino-indolizines, and substituted indolizines, each with distinct chemical and biological properties .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde. For instance, research on nitrofuran derivatives has shown significant inhibitory effects against Mycobacterium tuberculosis, outperforming conventional antibiotics like isoniazid and rifampicin in some cases . This indicates the potential of this compound as a lead compound in developing new antitubercular agents.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have investigated similar nitrofuran derivatives for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species, leading to cell death .
Synthesis of Bioactive Molecules
This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows researchers to create compounds with enhanced biological activities. For example, the synthesis of indole derivatives through nitroaldol reactions has been reported, showcasing its versatility as a synthetic building block .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Antimicrobial | Mycobacterium tuberculosis | 0.031 | |
| Similar Nitrofuran Derivative | Anticancer | Various Cancer Cell Lines | Varies |
Table 2: Synthetic Applications
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nitroaldol Condensation | Indole Derivatives | 63 | |
| Base-mediated Reactions | Benzofuran Derivatives | Good Yield |
Case Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial efficacy of various nitrofuran derivatives against Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited potent activity with minimal cytotoxicity towards mammalian cells, indicating a favorable therapeutic index. The study highlighted the importance of structural modifications on the activity profiles of these compounds .
Case Study 2: Synthesis of Indole Derivatives
In another investigation, researchers successfully synthesized a series of indole derivatives using this compound as a precursor. The study focused on optimizing reaction conditions to enhance yields and reduce reaction times, demonstrating the compound's utility in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde involves its interaction with various molecular targets. The nitrofuran moiety can undergo reduction to form reactive intermediates that interact with bacterial DNA, inhibiting replication and transcription processes . Additionally, the indolizine ring can interact with cellular proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of 2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde, we compare it with structurally analogous compounds (Table 1).
Table 1: Comparative Analysis of Key Compounds
Structural Distinctiveness
- Nitrofuran vs. Nitroimidazole : Unlike nitroimidazole-containing analogs (e.g., compound 5b in ), the nitrofuran group in the target compound may confer distinct redox behavior. Nitrofurans are typically more polar and prone to metabolic activation, which can enhance antimicrobial activity but also increase toxicity risks .
- Indolizine vs. Indole/Quinazoline: The indolizine core offers a planar, conjugated system distinct from indole or quinazoline derivatives. This structural feature may improve DNA intercalation or enzyme inhibition compared to non-planar analogs .
Physicochemical Properties
- Solubility : The carbaldehyde group in the target compound likely reduces solubility in aqueous media compared to tetrazole-containing analogs (e.g., compound 24 in ), which benefit from the tetrazole’s ionizable NH group.
- Stability: The nitro group in nitrofuran is susceptible to reduction under anaerobic conditions, a trait shared with nitroimidazoles but less pronounced in tetrazole derivatives .
Biological Activity
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₀N₂O₅, with a molecular weight of 298.25 g/mol. The structure features an indolizine ring system substituted with a nitrofuran moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of nitrofuran compounds have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Nitrofuran derivative | E. coli | 32 µg/mL |
| Indolizine derivative | S. aureus | 16 µg/mL |
| 2-Methyl-3-(5-nitrofuran) analog | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of indolizine derivatives has been explored in various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through several pathways, including the modulation of cell cycle regulators and the activation of caspases.
Case Study: Anticancer Effects in Breast Cancer Cells
A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective dose ranges for inducing apoptosis.
Table 2: Cytotoxicity Data in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 8 | Cell cycle arrest at G1 phase |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH radical scavenging and ABTS assays. Results indicate that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.
Table 3: Antioxidant Activity Assay Results
| Assay Type | IC50 (µg/mL) | Comparison Standard (Ascorbic Acid) |
|---|---|---|
| DPPH Scavenging | 15 | 10 |
| ABTS Scavenging | 20 | 12 |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde?
- Methodological Answer : A multi-step synthesis is typically employed. The indolizine core can be formed via cyclization reactions using pyridine derivatives and alkynes, followed by functionalization. For example, the 5-nitrofuran-2-carbonyl group can be introduced via a Friedel-Crafts acylation or nucleophilic substitution. Refluxing in acetic acid with sodium acetate (as a base) is a common step to stabilize intermediates, as seen in analogous indolizine syntheses . Purification often involves recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine analytical techniques:
- Melting Point Analysis : Compare observed mp with literature values (e.g., >300°C for nitro-substituted indoles ).
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns, focusing on aldehyde protons (~9–10 ppm) and nitrofuran carbonyl signals (~160–170 ppm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for related 5-chloroindole carbaldehyde derivatives .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of nitro and aldehyde groups.
- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates (e.g., acetic acid vapors during reflux ).
- Storage : Store in airtight containers at –20°C, protected from light to prevent nitro group degradation .
Advanced Research Questions
Q. How can regioselective functionalization at the C3 position of the indolizine core be achieved?
- Methodological Answer : Use HFIP (1,1,1,3,3,3-hexafluoroisopropanol) -promoted Friedel-Crafts reactions. HFIP enhances electrophilicity of carbonyl groups, enabling selective acylation at electron-rich positions. For example, attach aryl groups via ketone intermediates under mild conditions (room temperature, 12–24 h) . Monitor reaction progress via TLC with UV-active spots and optimize stoichiometry to minimize byproducts.
Q. What strategies resolve contradictions in reaction yields when varying nitro-substituted precursors?
- Methodological Answer :
- Electronic Effects : Nitro groups are strongly electron-withdrawing; their position affects reactivity. Use DFT calculations to map electron density on the indolizine core and predict substitution preferences.
- Steric Hindrance : Bulky substituents (e.g., 5-nitrofuran) may slow down nucleophilic attacks. Introduce microwave-assisted synthesis to enhance kinetic control and reduce side reactions .
- Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) for better solubility of nitro-containing intermediates .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer : Design assays targeting:
- Enzyme Inhibition : Test against nitroreductases (common targets for nitrofuran derivatives) using spectrophotometric NADH oxidation assays .
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), noting nitro group-dependent redox cycling .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity. Compare with structurally related indolizines (e.g., 2-amino-N-(4-methoxyphenyl) derivatives ).
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with transition metals (e.g., Pd catalysts) to predict cross-coupling reactivity.
- Docking Studies : Screen against protein targets (e.g., Candida enzymes) using AutoDock Vina, focusing on nitro group binding to heme centers .
- QM/MM Calculations : Analyze charge transfer during reduction of the nitro group to nitroso or amine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
